molecular formula C14H18F3N3O2S2 B2484578 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034564-62-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2484578
CAS No.: 2034564-62-8
M. Wt: 381.43
InChI Key: OCNPHKKJYBODER-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O2S2 and its molecular weight is 381.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound combines a pyrazole ring, a thiophene moiety, and a sulfonamide functional group, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H22F3N3O2SC_{15}H_{22}F_3N_3O_2S, with a molecular weight of approximately 383.48 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₂F₃N₃O₂S
Molecular Weight383.48 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. The mechanism may involve:

1. Enzyme Inhibition: The sulfonamide group can mimic substrates or transition states of enzymes, leading to inhibition of key metabolic pathways.

2. Receptor Modulation: The pyrazole and thiophene rings may engage in π-π stacking interactions or hydrogen bonding with receptor sites, modulating their activity.

3. Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens by disrupting cell membrane integrity or inhibiting essential metabolic enzymes.

Biological Activity Studies

Recent studies have evaluated the biological activities of related compounds featuring pyrazole and thiophene structures. Although specific data on the target compound is limited, insights can be drawn from analogous compounds.

Anticancer Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, compounds demonstrated significant inhibition of cell proliferation. For instance:

  • Compound 5f showed an IC50 value of 5.13 µM against C6 glioma cells, indicating strong anticancer potential compared to standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .

Antimicrobial Effects

Research on similar sulfonamide derivatives has revealed promising antimicrobial properties:

  • In vitro studies indicated that certain pyrazole-sulfonamide compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through enzyme inhibition .

Case Studies

Case Study 1: Antiviral Activity

In a study focusing on HIV fusion inhibitors, modifications to the pyrazole structure led to enhanced potency against HIV replication in MT-2 cells. The most active derivatives exhibited EC50 values below 5 µM . This suggests that structural variations in compounds like this compound could similarly yield effective antiviral agents.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of pyrazole derivatives indicated that these compounds could induce apoptosis in cancer cells while sparing healthy cells . This selective toxicity is crucial for developing targeted cancer therapies.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising anticancer activity.

Case Study 1: Anticancer Activity

A derivative of a related structure demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 2: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound A5.13 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µMInhibits RNA synthesis

Antimicrobial and Anti-inflammatory Properties

The compound has also been recognized for its broad-spectrum antimicrobial properties, including both antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects.

Antibacterial Activity

Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 3: Summary of Biological Activities

Activity TypeObserved Effects
CytotoxicitySignificant against cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential treatment for inflammatory diseases

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S2/c1-10-8-11(2)20(19-10)12(13-4-3-6-23-13)9-18-24(21,22)7-5-14(15,16)17/h3-4,6,8,12,18H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNPHKKJYBODER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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